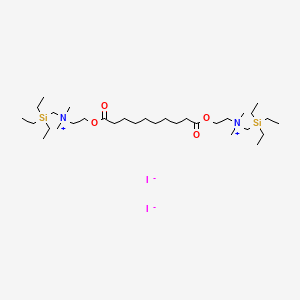
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester is a chemical compound with the molecular formula C9H16N2O5. It is a derivative of acetic acid and contains a nitrosamino group, which is known for its potential biological activity. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester typically involves the esterification of acetic acid with a suitable alcohol, followed by the introduction of the nitrosamino group. One common method involves the reaction of acetic acid with 4-((acetoxymethyl)amino)butanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester can undergo various chemical reactions, including:
Oxidation: The nitrosamino group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitrosamino group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new esters or alcohols depending on the nucleophile used.
科学的研究の応用
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitrosamino groups into molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
作用機序
The mechanism of action of acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrosamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may further interact with biological molecules.
類似化合物との比較
Similar Compounds
Acetic acid, butyl ester: A simpler ester of acetic acid without the nitrosamino group.
Acetic acid, 4-nitrosobutyl ester: Contains a nitroso group instead of a nitrosamino group.
Acetic acid, 4-aminobutyl ester: Contains an amino group instead of a nitrosamino group.
Uniqueness
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester is unique due to the presence of both the ester and nitrosamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research in various scientific disciplines.
特性
CAS番号 |
70103-79-6 |
|---|---|
分子式 |
C9H16N2O5 |
分子量 |
232.23 g/mol |
IUPAC名 |
4-[acetyloxymethyl(nitroso)amino]butyl acetate |
InChI |
InChI=1S/C9H16N2O5/c1-8(12)15-6-4-3-5-11(10-14)7-16-9(2)13/h3-7H2,1-2H3 |
InChIキー |
XFODLDRCNGJESN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCN(COC(=O)C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



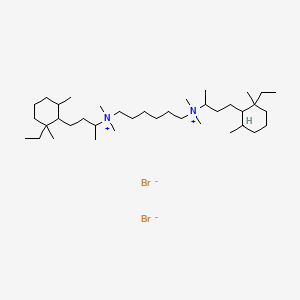
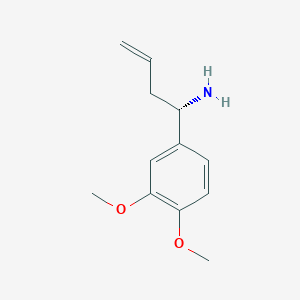
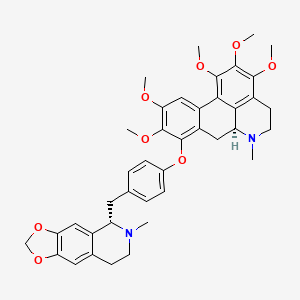
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
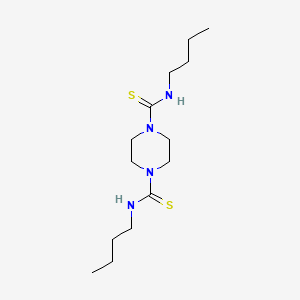
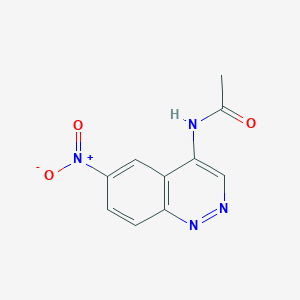
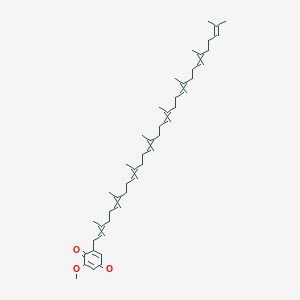

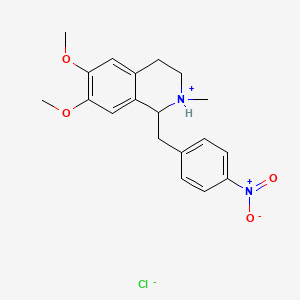
![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
